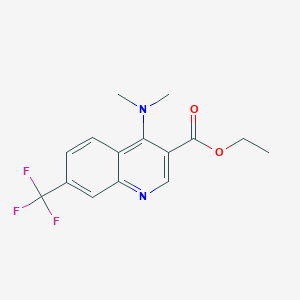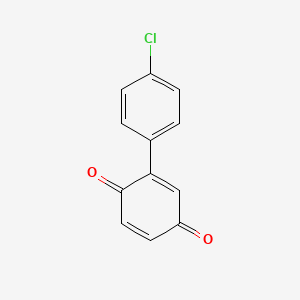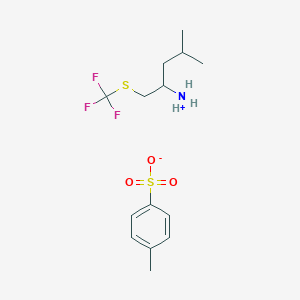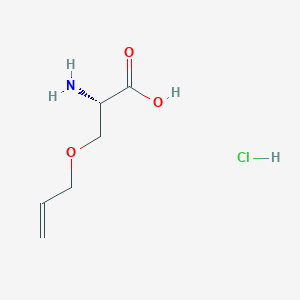![molecular formula C13H14N2O B15096324 2-[2-Pyridyl]methylene-3-quinuclidinone](/img/structure/B15096324.png)
2-[2-Pyridyl]methylene-3-quinuclidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Pyridyl]methylene-3-quinuclidinone is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is known for its unique structure, which combines a pyridine ring with a quinuclidinone moiety. Its distinct chemical properties make it a valuable subject of study for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Pyridyl]methylene-3-quinuclidinone typically involves the condensation of 2-pyridinecarboxaldehyde with 3-quinuclidinone. This reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methylene bridge between the two components. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-Pyridyl]methylene-3-quinuclidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives, depending on the specific reagents and conditions employed .
Applications De Recherche Scientifique
2-[2-Pyridyl]methylene-3-quinuclidinone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 2-[2-Pyridyl]methylene-3-quinuclidinone involves its interaction with specific molecular targets. One of the primary targets is the p53 protein, a crucial tumor suppressor involved in regulating the cell cycle and apoptosis. The compound binds covalently to cysteine residues in the p53 protein, thereby stabilizing its structure and restoring its function in mutant forms. This interaction leads to the activation of p53 target genes, which can induce cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylene-3-quinuclidinone: Shares a similar quinuclidinone structure but lacks the pyridine ring.
2-[3-Pyridyl]methylene-3-quinuclidinone: Similar structure with the pyridine ring positioned differently.
Uniqueness
2-[2-Pyridyl]methylene-3-quinuclidinone is unique due to the specific positioning of the pyridine ring, which enhances its binding affinity to certain molecular targets, such as the p53 protein. This unique structure also contributes to its distinct chemical reactivity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
(2E)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C13H14N2O/c16-13-10-4-7-15(8-5-10)12(13)9-11-3-1-2-6-14-11/h1-3,6,9-10H,4-5,7-8H2/b12-9+ |
Clé InChI |
ZSFXRRSLLOTWGJ-FMIVXFBMSA-N |
SMILES isomérique |
C1CN\2CCC1C(=O)/C2=C\C3=CC=CC=N3 |
SMILES canonique |
C1CN2CCC1C(=O)C2=CC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B15096251.png)
![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl-](/img/structure/B15096252.png)
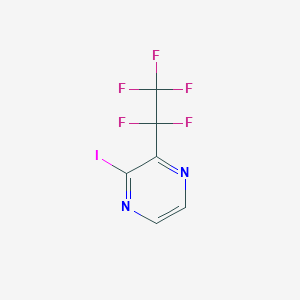
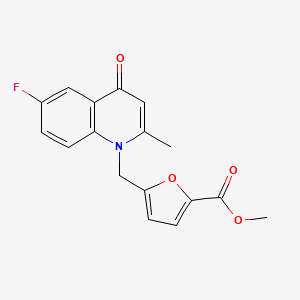

![2-[[2-(2,6-Diaminohexanoylamino)acetyl]amino]pentanedioic acid](/img/structure/B15096262.png)

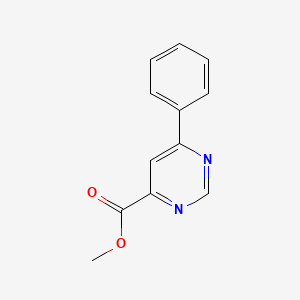
![8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline](/img/structure/B15096275.png)
![2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid](/img/structure/B15096277.png)
